molecular formula C35H47NS B13813047 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- CAS No. 6044-66-2

10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)-

Cat. No.: B13813047
CAS No.: 6044-66-2
M. Wt: 513.8 g/mol
InChI Key: BIJMTMUECQSXDH-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)-: is a chemical compound with the molecular formula C35H47NS and a molar mass of 513.82 g/mol It is a derivative of phenothiazine, which is a heterocyclic compound containing sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- typically involves the reaction of phenothiazine with octyl bromide and benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors .

Medicine: Although not directly used as a therapeutic agent, derivatives of phenothiazine have been explored for their potential pharmacological activities, including antipsychotic and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the fabrication of electronic devices .

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- is unique due to the presence of long octyl chains and a phenylmethyl group, which impart distinct electronic and steric properties.

Properties

CAS No.

6044-66-2

Molecular Formula

C35H47NS

Molecular Weight

513.8 g/mol

IUPAC Name

10-benzyl-3,7-dioctylphenothiazine

InChI

InChI=1S/C35H47NS/c1-3-5-7-9-11-14-18-29-22-24-32-34(26-29)37-35-27-30(19-15-12-10-8-6-4-2)23-25-33(35)36(32)28-31-20-16-13-17-21-31/h13,16-17,20-27H,3-12,14-15,18-19,28H2,1-2H3

InChI Key

BIJMTMUECQSXDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)CCCCCCCC)CC4=CC=CC=C4

Origin of Product

United States

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